N1-beta-D-Arabinopyranosylamino guanidine hcl
Overview
Description
N1-beta-D-Arabinopyranosylamino guanidine HCl (CAS 368452-58-8) is a cutting-edge biomedicine with promising potential. It is primarily used for the treatment of acute lymphoblastic leukemia (ALL) . This advanced compound exhibits properties that inhibit the proliferation of cancer cells and promote cell apoptosis .
Molecular Structure Analysis
The molecular formula of this compound is C6H14N4O4HCl , with a molecular weight of 242.66 g/mol . Its structure comprises an arabinopyranosyl group linked to an amino guanidine moiety. The precise arrangement of atoms within the molecule contributes to its biological activity.
Scientific Research Applications
Alzheimer's Disease Research
N1-beta-D-Arabinopyranosylamino guanidine hcl has been utilized in the isolation and characterization of a novel cerebrovascular amyloid protein related to Alzheimer's disease. This isolation process involves Sephadex G-100 column chromatography with 5 M guanidine-HC1 in 1 N acetic acid and high-performance liquid chromatography. This approach aids in understanding the pathogenesis of Alzheimer's disease and could provide diagnostic tests (Glenner & Wong, 1984) (Glenner & Wong, 1988).
Cyclization Reactions in Carbohydrate Research
This compound plays a significant role in cyclization reactions of N1-(glycopyranosylamino)guanidines, leading to N1-per(O-acetylglycopyranosylamino)-N1, N2, N3-triacetylguanidines. Such reactions are crucial in the study of the structure and properties of pyranosyl nucleosides, which have various applications in biochemical and pharmaceutical research (Györgydeák, Holzer, & Thiem, 1997).
Study of Protein Folding
The compound is used in the study of protein folding, particularly with guanidine hydrochloride-induced folding of proteins. This research enhances the understanding of protein structure and function, which is fundamental in biological sciences and biotechnological applications (Hagihara et al., 1993).
Amyloid Protein in Hemodialysis
It has been applied in the study of amyloid proteins associated with chronic hemodialysis. This research focuses on understanding the molecular basis of amyloidosis in patients undergoing hemodialysis (Gejyo et al., 1985).
Antiviral Research
This compound is pivotal in the synthesis and evaluation of antiviral agents, particularly nucleoside analogs, against human cytomegalovirus and other viruses. This research contributes to the development of new antiviral drugs and understanding their mechanisms of action (Montgomery et al., 1986) (Lambe et al., 1995).
Riboswitch Studies
This compound is used in the study of riboswitches, specifically the guanidine-I riboswitch, to understand its structure and function. Such studies are crucial for comprehending gene regulation mechanisms in bacteria (Reiss, Xiong, & Strobel, 2017).
Anti-Herpes Virus Research
Research involving this compound is significant in developing inhibitors of herpes group virus replication. This contributes to finding new treatments for herpes virus infections (Field et al., 1983) (Cheng et al., 1981).
Cancer Research
It has applications in cancer research, particularly in studying the structure and antitumor activity of novel polysaccharides. This research is essential for developing new cancer treatments and understanding how these compounds interact with cancer cells (Pei et al., 2015).
Theranostic Applications
The compound is used in the development of theranostic nanoparticles for cancer chemotherapy, offering a synergistic approach to therapy and diagnostics (Hu et al., 2015).
Properties
IUPAC Name |
2-[[(2R,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O4.ClH/c7-6(8)10-9-5-4(13)3(12)2(11)1-14-5;/h2-5,9,11-13H,1H2,(H4,7,8,10);1H/t2-,3-,4+,5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMFZIWFQRRBOQ-JJKGCWMISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)NN=C(N)N)O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@@H](O1)NN=C(N)N)O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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